5-Cyano-N,2-dimethylbenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
5-cyano-N,2-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-7-3-4-8(6-10)5-9(7)14(12,13)11-2/h3-5,11H,1-2H3 |
InChI Key |
MWXXKEVGUSAGAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)NC |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 5 Cyano N,2 Dimethylbenzene 1 Sulfonamide and Its Analogues
Design Principles for Systematic Structural Modification of the 5-Cyano-N,2-dimethylbenzene-1-sulfonamide Scaffold
The this compound scaffold serves as a foundational structure in drug discovery, offering multiple points for systematic modification to explore and optimize biological activity. nih.govresearchgate.net The core principles for its structural alteration revolve around modifying three key components: the benzene (B151609) ring, the cyano substituent, and the sulfonamide moiety.
Sulfonamide Moiety (-SO₂NH-) Alteration: The sulfonamide group is a critical pharmacophore, often involved in key hydrogen bonding interactions with biological targets. vu.nl Systematic modifications typically involve N-alkylation or N-arylation to explore how substituents on the nitrogen atom affect the compound's acidity, hydrogen bonding capacity, and metabolic stability. researchgate.net Replacing one of the sulfonamide oxygens or the nitrogen atom can also provide insights into the specific interactions of this group. acs.org
Cyano Group (-CN) Bioisosteric Replacement: The cyano group can be replaced with other electron-withdrawing groups or hydrogen bond acceptors to understand its role in molecular recognition. Bioisosteres such as halogens, nitro groups, or other small polar functionalities can be used to mimic its electronic properties or steric footprint, helping to determine the precise contribution of the nitrile to the molecule's biological profile. mdpi.com
These systematic modifications are guided by established medicinal chemistry principles to build a comprehensive understanding of the SAR, ultimately leading to the design of more effective therapeutic agents. nih.gov
Influence of the Cyano Substituent on Molecular Recognition and Biological Activity
The cyano (-CN) group, a potent electron-withdrawing substituent, significantly influences the electronic properties and interaction potential of the benzene ring in this compound. Its impact on molecular recognition and biological activity stems from several key characteristics. mdpi.com
The nitrile's strong electron-withdrawing nature modulates the electron density of the aromatic ring, which can affect π-π stacking or other non-covalent interactions with protein targets. vu.nl Furthermore, the linear geometry and compact size of the cyano group allow it to fit into specific, sterically constrained pockets within a binding site. mdpi.com
Perhaps most importantly, the terminal nitrogen atom of the cyano group can act as a hydrogen bond acceptor. This capability allows it to form crucial interactions with hydrogen bond donors, such as the backbone N-H of amino acids or specific side chains (e.g., arginine, serine, threonine) in a protein's active site. In some molecular contexts, the cyano group has been shown to be a key component for molecular recognition, contributing significantly to binding affinity. mdpi.com Studies on brassinosteroid analogs, for example, demonstrated that a cyano substituent in the para position of an aromatic ring resulted in analogs that were significantly more active than brassinolide (B613842) itself, highlighting the group's potential to enhance biological function. mdpi.com
| Substituent Property | Influence on Molecular Interactions | Potential Impact on Biological Activity |
| Electron-Withdrawing Nature | Modifies electron density of the aromatic ring, affecting π-system interactions. vu.nlmdpi.com | Can alter binding affinity and modulate the reactivity of the scaffold. |
| Hydrogen Bond Acceptor | The nitrogen atom can form hydrogen bonds with amino acid residues in a protein active site. mdpi.com | Enhances binding specificity and potency by providing an additional anchor point. |
| Linear Geometry & Small Size | Allows for entry into sterically restricted binding pockets. mdpi.com | Can improve the fit of the molecule within the target, leading to better activity. |
| Dipole Moment | Contributes to the overall polarity and dipole moment of the molecule. | Affects solubility and the ability to cross biological membranes. |
Impact of N-Substitution on the Sulfonamide Moiety on Functional Profiles
The sulfonamide moiety (-SO₂NH-) is a cornerstone of the scaffold's interaction with biological targets, and substitutions on the sulfonamide nitrogen (N) can profoundly alter a compound's functional profile. ijpsonline.com The acidity of the sulfonamide N-H proton is a key characteristic; this proton can be donated in hydrogen bonds, often chelating metal ions (like Zn²⁺) in metalloenzymes or interacting with negatively charged residues. vu.nl
Introducing substituents at this position (N-substitution) directly modulates this acidity and steric bulk.
N-Alkyl/Aryl Substitution: Adding alkyl or aryl groups to the sulfonamide nitrogen generally increases steric hindrance, which can either enhance selectivity for a specific target or disrupt a critical binding interaction. N-substituted or N,N-disubstituted sulfonamides are also typically more metabolically robust. researchgate.net Recent research into N-acyl-N-alkyl/aryl sulfonamides (NASAs) has shown that these modifications can be tuned to create reactive groups for covalent modification of proteins. acs.org
Heterocyclic Substitution: Replacing the N-H proton with an electron-withdrawing heterocyclic ring dramatically acidifies the remaining proton in primary sulfonamides, which has been shown to significantly enhance potency in many cases. ijpsonline.com For instance, in a series of propanamide-sulfonamide conjugates, the nature of the N-substituent on the sulfonamide determined the inhibitory activity against urease, with heterocyclic substituents like pyrimidine (B1678525) showing potent activity. frontiersin.org
Positional Isomerism and Steric/Electronic Effects of Benzene Ring Substituents on Activity
The arrangement of substituents on the benzene ring of the this compound scaffold is a critical determinant of biological activity. Positional isomerism—altering the location of the cyano and methyl groups—can lead to significant changes in efficacy by modifying how the molecule fits into its binding site and interacts with key residues.
Electronic Effects: The electronic nature of substituents, whether they are electron-donating (like methyl) or electron-withdrawing (like cyano), influences the reactivity and interaction potential of the aromatic ring. nih.gov For example, electron-donating groups can enhance polar–π interactions between the sulfonamide's N-H group and the π-system of an adjacent aromatic ring, thereby stabilizing the molecule's conformation. vu.nl The Hammett equation provides a quantitative framework for correlating these electronic effects (substituent constants σ) with changes in biological activity. hp.gov.in
| Factor | Description | Example of Influence on Activity |
| Positional Isomerism | The relative positions of substituents (e.g., cyano, methyl) on the benzene ring. | Changing a substituent from ortho to para can alter the molecule's shape, preventing or enabling a key interaction within a binding pocket. |
| Electronic Effects | The electron-donating or electron-withdrawing nature of a substituent. | An electron-withdrawing group can enhance the acidity of the sulfonamide proton, strengthening a hydrogen bond with a receptor. vu.nl |
| Steric Effects | The size and three-dimensional shape of a substituent. | A bulky group may cause steric hindrance with an amino acid residue, reducing binding affinity, as seen in the selectivity mechanism of Celecoxib. wikipedia.org |
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Sulfonamides
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. medwinpublishers.com For sulfonamide derivatives, QSAR models are powerful tools for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern their efficacy. jbclinpharm.orgresearchgate.net
The development of a QSAR model involves several key steps:
Data Set Compilation: A series of sulfonamide analogues with known biological activities (e.g., IC₅₀, pKi) is assembled. medwinpublishers.com
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include topological, electronic, steric, and lipophilic parameters. hp.gov.inmedwinpublishers.com
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the biological activity. jbclinpharm.orgjbclinpharm.orgresearchgate.net
Model Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation techniques. jbclinpharm.org Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). A predictive model should generally have a q² value greater than 0.5. jbclinpharm.org
QSAR studies on sulfonamides have successfully modeled various activities, including antimicrobial, anticonvulsant, and antidiabetic properties. medwinpublishers.comjbclinpharm.orgresearchgate.net For example, a QSAR study on sulfonamide derivatives as antidiabetic agents identified a five-parametric model with a high R² value of 0.9897, indicating a strong correlation between the selected topological descriptors and the antidiabetic activity. medwinpublishers.com These models provide valuable insights into the essential structural requirements for activity and guide the rational design of new, more potent sulfonamide-based therapeutic agents. jbclinpharm.org
Biochemical and Molecular Interactions in Vitro of 5 Cyano N,2 Dimethylbenzene 1 Sulfonamide Derivatives
Evaluation of Enzyme Inhibitory Activities
Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, hCA II, CA IX)
Benzenesulfonamides are a well-established class of inhibitors for human carbonic anhydrase (hCA) isozymes. nih.govgriffith.edu.aunih.govunimi.itnih.gov These zinc metalloenzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications. The cytosolic isoforms hCA I and hCA II are ubiquitous, while isoforms like hCA IX and hCA XII are transmembrane and often overexpressed in tumors, making them attractive targets for anticancer therapies. nih.govunimi.it
The inhibitory action of sulfonamides is primarily attributed to the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. A diverse range of benzenesulfonamide (B165840) derivatives have been synthesized and evaluated for their inhibitory potency and selectivity against different CA isozymes. For instance, a series of 1,3,5-triazinyl-aminobenzenesulfonamide conjugates disubstituted with amino acids have demonstrated potent and selective inhibition of hCA isoforms. nih.gov Similarly, hydrazonobenzenesulfonamides have shown inhibitory activity at low nanomolar levels with selectivity against the cytosolic hCA II isoform and the tumor-associated hCA IX and XII isoforms. unimi.it
While specific inhibition constants (Ki) for 5-Cyano-N,2-dimethylbenzene-1-sulfonamide against hCA I, hCA II, and hCA IX are not documented in the available literature, it is plausible that this compound would exhibit inhibitory activity against these isozymes due to the presence of the benzenesulfonamide moiety. The cyano and dimethyl substitutions on the benzene (B151609) ring would influence the electronic and steric properties of the molecule, which in turn would affect its binding affinity and selectivity for the different CA isoforms.
Table 1: Illustrative Carbonic Anhydrase Inhibition Data for Benzenesulfonamide Derivatives This table presents representative data for various benzenesulfonamide derivatives to illustrate the range of activities within this class of compounds, as specific data for this compound is not available.
| Compound Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) |
|---|---|---|---|
| Triazinyl-aminobenzenesulfonamides | - | - | 2.4 - 34.1 |
| Hydrazonobenzenesulfonamides | - | Low nanomolar | Low nanomolar |
Data is illustrative and sourced from studies on various benzenesulfonamide derivatives. griffith.edu.auunimi.itnih.gov
Ribonucleotide Reductase (RNR) Inhibition Potential of Sulfonamides
Ribonucleotide reductase (RNR) is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. researchgate.netnih.govwikipedia.orgnih.gov As such, RNR is a key target for anticancer drug development. researchgate.netnih.gov While there are several classes of RNR inhibitors, including nucleoside analogs and hydroxyurea derivatives, there is limited direct evidence in the reviewed literature to suggest that benzenesulfonamides are a significant class of RNR inhibitors. nih.govwikipedia.orgnih.gov A patent for cyclic sulfonamide RNR inhibitors does exist, however. uq.edu.au
Kinase Inhibition Studies (e.g., p38α MAP Kinase)
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and stress. uni-tuebingen.denih.govnih.govbenthamscience.commdpi.com The p38α isoform is a particularly important therapeutic target for inflammatory diseases and some cancers. uni-tuebingen.denih.govnih.govbenthamscience.com A wide array of chemical scaffolds have been explored as p38α MAP kinase inhibitors. uni-tuebingen.denih.govnih.govbenthamscience.com While some sulfonamide-containing compounds have been investigated as kinase inhibitors, there is no specific data in the provided search results to indicate that this compound or closely related benzenesulfonamides are potent inhibitors of p38α MAP kinase.
Antiproliferative Activity against Neoplastic Cell Lines (In Vitro)
Numerous studies have demonstrated the antiproliferative activity of various benzenesulfonamide derivatives against a range of cancer cell lines. nih.govimmunopathol.comnih.govmdpi.commdpi.com For example, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives have shown antiproliferative activity against breast cancer and neuroblastoma cell lines. nih.gov Similarly, benzenesulfonamide-bearing imidazole derivatives have been found to be active against triple-negative breast cancer and melanoma cell lines. mdpi.com
While specific IC50 values for this compound are not available, the existing data on related compounds suggest that it could possess antiproliferative properties. The cytotoxic effects of benzenesulfonamides are often linked to their ability to induce apoptosis and inhibit cell cycle progression. immunopathol.comnih.gov
Table 2: Representative Antiproliferative Activity of Benzenesulfonamide Derivatives This table provides examples of the antiproliferative activity of various benzenesulfonamide derivatives against different cancer cell lines, as specific data for this compound is not available.
| Compound Type | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | SK-N-MC (neuroblastoma) | 24.9 - 25.2 |
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | MDA-MB-231 (breast cancer) | > 30.4 |
| Benzenesulfonamide-1,2,3-triazole hybrid | OVCAR-8 (ovarian cancer) | 0.54 |
Data is illustrative and sourced from studies on various benzenesulfonamide derivatives. nih.govnih.govmdpi.com
Investigation of Cellular Mechanism of Action (e.g., Microtubule Dynamics Disruption)
One of the proposed mechanisms for the antiproliferative activity of some sulfonamide derivatives is the disruption of microtubule dynamics. nih.govnih.govbiorxiv.orgrsc.orgeventact.com Microtubules are essential components of the cytoskeleton and play a critical role in cell division, making them an important target for anticancer drugs. nih.govnih.govbiorxiv.orgrsc.orgeventact.com While there is no direct evidence to link this compound to microtubule disruption, this remains a plausible mechanism of action given the activities of other sulfonamides.
Oxidative Stress Modulation and Antioxidant Capacity Assessment (In Vitro)
The potential for molecules to modulate oxidative stress is often evaluated through their antioxidant capacity. Various in vitro assays are employed to determine the ability of a compound to scavenge free radicals. Studies on different sulfonamide derivatives have indicated that this class of compounds can exhibit antioxidant properties.
For instance, a series of N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-methylbenzenesulfonamide derivatives were evaluated for their antioxidant potential using the DPPH (1,1-diphenyl-2-picryl-hydrazyl) free radical scavenging assay. The results demonstrated that these sulfonamide compounds displayed a range of good to moderate antioxidant activities. One particular compound in this series, CAM10, exhibited a maximum antioxidant activity of 77.85% . The antioxidant capacity in such compounds is often attributed to their ability to donate a proton researchgate.net.
The following table summarizes the antioxidant activities of a selection of these related sulfonamide derivatives.
| Compound Code | Chemical Structure | % DPPH Scavenging Activity |
| CAM1 | N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-methylbenzenesulfonamide | 65.43 |
| CAM2 | N-acetyl-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-methylbenzenesulfonamide | 72.11 |
| CAM3 | N-(2,3-dihydro-1,4-benzodioxan-6-yl)-N-(hydroxyacetyl)-4-methylbenzenesulfonamide | 75.89 |
| CAM10 | Structure not specified in source | 77.85 |
Data sourced from studies on N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-methylbenzenesulfonamide derivatives researchgate.net.
It is important to note that the antioxidant activity of sulfonamide derivatives can be influenced by the nature and position of substituents on the aromatic rings. Therefore, the specific antioxidant capacity of this compound would require direct experimental evaluation.
Receptor Interaction Profiling (e.g., Agonism/Antagonism of Serotonin Receptors for Related Scaffolds)
The interaction of small molecules with cellular receptors is a key aspect of their pharmacological profile. While no specific data exists for this compound, research on related benzenesulfonyl-containing compounds has explored their affinity for serotonin (5-HT) receptors.
Modeling studies have been conducted on N1-benzenesulfonyltryptamine-related analogs to understand their binding at human 5-HT6 serotonin receptors. These studies have revealed that the presence of a benzenesulfonyl group is a significant factor in how these compounds interact with the receptor nih.govnih.gov. The sulfonyl oxygen atoms have been identified as potentially enhancing receptor affinity through hydrogen bond interactions nih.govnih.gov.
The binding orientation of benzenesulfonyl-containing compounds can differ from that of the endogenous ligand, serotonin. For example, the antagonist MS-245, a benzenesulfonyl-containing tryptamine derivative, was found to bind to a distinct receptor conformation compared to serotonin itself nih.govnih.gov. This suggests that the benzenesulfonamide scaffold can be a key determinant for receptor interaction and functional activity (agonism vs. antagonism).
The table below presents the binding affinities of some benzenesulfonyl-containing compounds for the 5-HT6 receptor, illustrating the high affinity that this class of compounds can achieve.
| Compound | Description | Receptor Affinity (Ki) for 5-HT6 |
| MS-245 | Benzenesulfonyl-containing tryptamine derivative | High affinity (specific Ki value not provided in the source) |
| Ro 04-6790 | 5-HT6 antagonist | High affinity (specific Ki value not provided in the source) |
| SB-258510 | 5-HT6 antagonist | High affinity (specific Ki value not provided in the source) |
Data sourced from research on benzenesulfonyl-containing tryptamine derivatives and other 5-HT6 receptor antagonists nih.govnih.gov.
The affinity and selectivity of a compound for different serotonin receptor subtypes are highly dependent on its specific chemical structure. Therefore, the receptor interaction profile of this compound and its derivatives would need to be determined through dedicated binding assays.
Computational and Theoretical Investigations of 5 Cyano N,2 Dimethylbenzene 1 Sulfonamide
Molecular Docking Studies for Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a ligand, such as 5-Cyano-N,2-dimethylbenzene-1-sulfonamide, might interact with the active site of a target protein or enzyme.
The sulfonamide functional group is a well-known pharmacophore that targets various enzymes. Molecular docking studies on analogous sulfonamide derivatives have been instrumental in predicting their binding modes and affinities with key enzymes like Carbonic Anhydrase IX (CA IX) and Acetylcholinesterase (AChE).
Carbonic Anhydrase IX (CA IX): As a zinc metalloenzyme, CA IX is a major target for sulfonamide-based inhibitors. nih.gov Docking simulations predict that the sulfonamide moiety of a ligand coordinates directly with the catalytic Zn²⁺ ion in the enzyme's active site. nih.govacs.org The binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Kᵢ), is calculated to quantify the strength of this interaction. For instance, studies on triazole benzene (B151609) sulfonamide derivatives have shown binding energy scores ranging from -8.1 to -9.2 kcal/mol, indicating strong potential for inhibition. rsc.org These computational predictions help in rationalizing the design of potent and selective CA IX inhibitors. nih.govmdpi.com
Acetylcholinesterase (AChE): AChE is a crucial enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. scirp.orgresearchgate.net Docking studies of various sulfonamide derivatives into the AChE active site have been performed to predict their potential as inhibitors. nih.govnih.gov These simulations reveal interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Calculated binding energies for different sulfonamides with AChE can range from -7.7 to -9.1 kcal/mol, suggesting a strong complexing activity. scirp.org
| Sulfonamide Derivative Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Triazole Benzene Sulfonamides | Carbonic Anhydrase IX (CA IX) | -8.1 to -9.2 | rsc.org |
| Phthalimidobenzenesulfonamides | Acetylcholinesterase (AChE) | -65.8 (CDOCKER Energy) | nih.gov |
| General Sulfonamides (e.g., Sulfadiazine) | Acetylcholinesterase (AChE) | -9.1 | scirp.org |
The stability of the ligand-target complex is determined by a network of intermolecular interactions. Computational studies are crucial for elucidating these specific contacts. For a molecule like this compound, the key predicted interactions would likely include:
Coordination Bonds: The primary interaction for sulfonamides inhibiting metalloenzymes like CA IX is the coordination of the sulfonamide nitrogen atom with the active site's Zn²⁺ ion. acs.org
Hydrogen Bonding: The sulfonamide group's -SO₂NH- moiety acts as both a hydrogen bond donor and acceptor. Docking studies frequently show hydrogen bonds with hydrophilic amino acid residues in the active site, such as Gln92, Asn66, and Thr200 in CA IX. rsc.orgnih.gov
Hydrophobic and van der Waals Interactions: The benzene ring of the sulfonamide can form hydrophobic and van der Waals interactions with nonpolar residues in the enzyme's binding pocket. rsc.orgyoutube.com The methyl and cyano groups on the ring would further influence these interactions.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing fundamental insights into its stability, reactivity, and spectroscopic characteristics.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov
HOMO & LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher chemical reactivity and polarizability.
Charge Distribution: Analysis of the molecular electrostatic potential (MEP) map and atomic charges (e.g., Mulliken charges) reveals the charge distribution across the molecule. researchgate.net This helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where the molecule is likely to interact with other reagents. researchgate.net For this compound, the electron-withdrawing cyano and sulfonamide groups would significantly influence this distribution.
| Parameter | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -9.584 eV | Energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | 0.363 eV | Energy of the lowest energy empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 9.947 eV | Indicates chemical reactivity and kinetic stability. |
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scilit.comresearchgate.net It is employed to calculate a variety of ground-state properties with a good balance of accuracy and computational cost. daneshyari.com For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine: researchgate.netnih.gov
Optimized Molecular Geometry: DFT is used to find the most stable three-dimensional arrangement of atoms by calculating the minimum energy conformation, including key bond lengths and angles. researchgate.net
Vibrational Frequencies: Theoretical vibrational spectra (e.g., IR and Raman) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net
Electronic Properties: As mentioned, DFT is the primary method for calculating FMO energies, MEP maps, and other electronic descriptors that explain the molecule's reactivity. researchgate.net
Theoretical Studies on Reaction Mechanisms and Pathways (e.g., Functionalization Reactions)
Theoretical chemistry can be used to map out the entire pathway of a chemical reaction, identifying intermediates, transition states, and calculating the energy barriers involved. This is invaluable for understanding reaction mechanisms and predicting the feasibility of synthetic routes.
For this compound, theoretical studies could investigate various functionalization reactions. For example, the sulfonamide group, while generally stable, can be a versatile synthetic handle. chemrxiv.orgresearchgate.net Computational studies can model its conversion to other functional groups. Recent research has explored the photocatalytic conversion of sulfonamides into sulfonyl radical intermediates, which can then undergo further reactions like olefination, arylation, and alkylation. acs.org
DFT calculations can elucidate the proposed mechanism by:
Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants are converted into products.
Locating Transition States: Identifying the highest energy point along the reaction coordinate, which determines the activation energy and reaction rate.
Analyzing Intermediates: Characterizing the structure and stability of any transient species formed during the reaction, such as the sulfonyl radical. researchgate.net
Similarly, theoretical models can predict the reactivity of the cyano group or the aromatic ring, guiding the design of synthetic strategies for creating novel derivatives. Studies on the hydrolysis of related cyclic sulfonamides (β-sultams), for instance, use computational methods to compare different mechanistic pathways, such as stepwise versus concerted mechanisms. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate its conformational flexibility and the dynamics of its interaction with biological targets.
Conformational Analysis:
The three-dimensional shape of a molecule is critical to its biological activity. This compound, like other benzenesulfonamides, possesses rotational freedom around its chemical bonds, particularly the bond connecting the sulfonyl group to the benzene ring and the S-N bond. This allows the molecule to adopt various conformations in solution.
MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. For instance, studies on benzenesulfonamide (B165840) have shown the existence of two stable conformers: one where the NH2 group eclipses the SO2 group and another where it is staggered. nih.gov A similar approach for this compound would involve simulating the molecule in a solvent box (e.g., water) to observe its dynamic behavior. The simulations would track the torsional angles of key rotatable bonds over time, allowing for the construction of a conformational landscape. This analysis helps in understanding which shapes the molecule is likely to adopt when approaching a biological target.
Binding Dynamics:
Understanding how a ligand binds to its receptor is fundamental for drug design. MD simulations can model the process of this compound binding to a target protein, providing insights into the stability of the resulting complex and the key interactions that maintain it.
In a typical MD simulation of a protein-ligand complex, the system is placed in a simulated physiological environment. The simulation tracks the movements of both the ligand and the protein, revealing how they adapt to each other. For sulfonamide inhibitors of enzymes like carbonic anhydrase, MD simulations have shown that the sulfonamide group coordinates with a zinc ion in the active site, while the rest of the molecule forms various interactions with nearby amino acid residues. nih.govacs.org
Below is a hypothetical data table illustrating the kind of information that could be generated from an MD simulation study of this compound bound to a hypothetical protein target.
| Simulation Parameter | Value | Description |
| Simulation Time | 100 ns | The total length of the molecular dynamics simulation. |
| Average Ligand RMSD | 1.5 Å | The average deviation of the ligand's atomic positions from a reference structure, indicating stability within the binding pocket. |
| Key H-Bond Interactions | Thr199, Gln92 | Amino acid residues forming persistent hydrogen bonds with the sulfonamide moiety. |
| Key Hydrophobic Interactions | Val121, Leu198 | Amino acid residues forming non-polar interactions with the dimethylbenzene ring. |
Chemoinformatics and Data Mining for Advanced SAR Analysis and Lead Optimization
Chemoinformatics combines computer and informational sciences to address problems in chemistry. Data mining, a key aspect of chemoinformatics, involves extracting valuable information from large datasets of chemical compounds and their biological activities. These approaches are instrumental in understanding the structure-activity relationship (SAR) and in the lead optimization process for compounds like this compound.
Advanced SAR Analysis:
Structure-Activity Relationship (SAR) studies aim to identify the chemical features of a molecule that are responsible for its biological activity. For a series of compounds related to this compound, chemoinformatic tools can be used to build predictive models.
Quantitative Structure-Activity Relationship (QSAR) is a common technique where statistical models are created to correlate the chemical structures of compounds with their biological activities. nih.govniscpr.res.in These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape).
For example, a QSAR study on a series of benzenesulfonamide derivatives might reveal that increased lipophilicity at a certain position on the benzene ring enhances activity, while bulky substituents at another position are detrimental. rsc.org Such a model could predict the activity of novel, unsynthesized derivatives of this compound, guiding the design of more potent compounds.
Lead Optimization:
Lead optimization is the process of refining a promising compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Chemoinformatics and data mining play a crucial role in this iterative process.
By analyzing large chemical databases, data mining algorithms can identify compounds with similar structural features to this compound that have desirable properties. This can inspire new design ideas. For instance, if data mining reveals that a particular substituent is frequently found in compounds with good oral bioavailability, it might be a candidate for incorporation into the structure of this compound.
Furthermore, computational models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov These in silico predictions help to prioritize which compounds to synthesize and test, saving time and resources. For example, a model might predict that adding a polar group to a specific position on the this compound scaffold could improve its solubility without significantly compromising its binding affinity.
The following table provides a hypothetical example of data that might be generated in a chemoinformatic analysis for lead optimization of a series based on this compound.
| Compound ID | R-Group Modification | Predicted IC50 (nM) | Predicted LogP | Predicted Aqueous Solubility (mg/L) |
| Lead-001 | H | 50 | 2.5 | 10 |
| Opt-002 | -OH | 75 | 2.1 | 50 |
| Opt-003 | -OCH3 | 45 | 2.8 | 8 |
| Opt-004 | -F | 48 | 2.6 | 12 |
This data illustrates how computational predictions can guide the selection of modifications to the lead structure to achieve a better balance of properties.
Advanced Functionalization Strategies and Novel Applications of 5 Cyano N,2 Dimethylbenzene 1 Sulfonamide Derivatives
Rational Design and Synthesis of Highly Functionalized Analogues for Enhanced Activity
The rational design of novel therapeutic agents often relies on the strategic modification of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. For derivatives of 5-Cyano-N,2-dimethylbenzene-1-sulfonamide, this process involves a deep understanding of structure-activity relationships (SAR) to guide the synthesis of highly functionalized analogues. The core structure, featuring a sulfonamide moiety, a cyano group, and two methyl groups on the benzene (B151609) ring, offers multiple points for chemical modification.
The synthesis of such analogues can be approached through various established and innovative routes. A common strategy for introducing the cyano group at the 5-position involves the nitration of 2-methylbenzene-1-sulfonamide, followed by reduction of the nitro group to an amine, and subsequent conversion to the nitrile. Direct cyanation of the benzene ring using electrophilic cyanating agents under specific catalytic conditions also presents a viable pathway.
Once the core structure is established, functionalization can be achieved through modification of the sulfonamide nitrogen, the aromatic ring, or the methyl groups. For instance, N-alkylation or N-arylation of the sulfonamide can introduce a wide range of substituents, potentially influencing the compound's interaction with biological targets. The aromatic ring can undergo further electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the electronic properties and steric profile of the molecule.
A hypothetical synthetic scheme for producing functionalized analogues is presented below. This multi-step process would allow for the introduction of diverse chemical moieties to probe the SAR of this class of compounds.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Chlorosulfonation | ClSO3H | Introduction of the sulfonyl chloride group to o-xylene (B151617). |
| 2 | Amination | NH3 (aq) | Formation of the primary sulfonamide. |
| 3 | Nitration | HNO3, H2SO4 | Introduction of a nitro group at the 5-position. |
| 4 | Reduction | Fe, HCl | Reduction of the nitro group to an amine. |
| 5 | Sandmeyer Reaction | NaNO2, HCl, CuCN | Conversion of the amino group to a cyano group. |
| 6 | N-Functionalization | R-X, Base | Introduction of various substituents (R) on the sulfonamide nitrogen. |
Systematic variations of these substituents, guided by computational modeling and biological screening, can lead to the identification of analogues with enhanced potency and selectivity for specific biological targets.
Exploration of the Sulfonamide Moiety as a Versatile Synthetic Handle for Diversification
The sulfonamide functional group, while often considered a stable pharmacophore, can also serve as a versatile synthetic handle for the late-stage functionalization and diversification of molecules like this compound. This allows for the rapid generation of a library of analogues from a common intermediate, facilitating the exploration of chemical space and the optimization of biological activity.
Diversification Strategies via Sulfonyl Radical Chemistry
A promising strategy for the diversification of sulfonamides involves the generation of sulfonyl radical intermediates. acs.orgresearchgate.net Recent advances in photocatalysis have enabled the mild and efficient generation of these radicals from N-sulfonylimine precursors under metal-free conditions. acs.orgresearchgate.net These highly reactive intermediates can then participate in a variety of transformations, such as the hydrosulfonylation of alkenes, to introduce new carbon-sulfur bonds and create complex sulfone derivatives. acs.org
This photocatalytic approach offers several advantages for the late-stage functionalization of complex molecules, including broad functional group tolerance and the ability to access previously underexplored chemical space. acs.orgresearchgate.net The generation of a sulfonyl radical from a derivative of this compound would allow for its coupling with a wide array of alkene partners, leading to a diverse set of novel sulfones.
| Reaction Type | Description | Key Features |
| Hydrosulfonylation of Alkenes | Addition of a sulfonyl radical across a carbon-carbon double bond. | Metal-free, mild conditions, broad alkene scope. acs.org |
| Interception with Sulfinate Anions | Trapping of the sulfonyl radical to form a sulfinate anion, which can be further derivatized. | Access to a variety of sulfur-containing functional groups. acs.org |
| Sulfonyl Fluoride Formation | Reaction of the sulfonyl radical with a fluorine source to generate sulfonyl fluorides. | Sulfonyl fluorides are valuable as chemical probes and covalent inhibitors. acs.org |
Novel Approaches for C-S Bond Activation and Subsequent Derivatization
While the carbon-sulfur bond in aryl sulfonamides is generally robust, its selective activation and cleavage can provide a powerful tool for molecular editing and diversification. Palladium-catalyzed reactions have been developed for the formation of C-S bonds to access aryl sulfonamides. acs.org Conversely, strategies for the cleavage of the C-S bond can open up new avenues for derivatization.
One approach involves a two-step sequence of site-selective C-H functionalization followed by a sulfination reaction. acs.org This method utilizes a palladium catalyst to introduce a sulfonyl group, which can then be further manipulated. acs.org While not a direct C-S activation of the final sulfonamide, it represents a strategy to build diversity around the sulfur-containing moiety.
More direct C-S bond cleavage in related aryl sulfur compounds has been demonstrated through photolysis, suggesting that photochemical methods could be explored for the derivatization of aryl sulfonamides. nih.gov The development of catalytic methods for the direct and selective activation of the C-S bond in aryl sulfonamides remains an active area of research, with the potential to unlock new synthetic pathways for the modification of compounds like this compound.
Development of Chemical Biology Probes and Tools Utilizing the Sulfonamide Core
The structural and electronic properties of the sulfonamide core make it an attractive scaffold for the development of chemical biology probes and tools. These probes are invaluable for studying biological processes, identifying protein targets, and elucidating mechanisms of drug action. The this compound framework can be strategically functionalized to create a variety of such tools.
For example, the incorporation of a fluorophore onto the this compound scaffold could lead to the development of fluorescent probes. These probes could be designed to bind to a specific biological target, allowing for its visualization and tracking within a cellular environment. The sulfonamide group itself can participate in hydrogen bonding and other non-covalent interactions, contributing to the binding affinity and selectivity of the probe.
Furthermore, the sulfonamide moiety can be modified to include reactive groups, such as sulfonyl fluorides, which can act as covalent warheads. acs.org These reactive probes can form stable covalent bonds with specific amino acid residues in a target protein, enabling activity-based protein profiling and the identification of novel drug targets.
| Probe Type | Design Strategy | Potential Application |
| Fluorescent Probe | Conjugation of a fluorescent dye to the sulfonamide scaffold. | Imaging and tracking of biological targets in living cells. |
| Affinity-Based Probe | Incorporation of a tag (e.g., biotin) for pull-down experiments. | Identification of protein binding partners. |
| Covalent Probe | Introduction of a reactive group (e.g., sulfonyl fluoride) for covalent modification of proteins. | Activity-based protein profiling and target identification. |
The rational design of such probes would involve balancing the binding affinity for the target with the desired properties of the reporter or reactive group, while maintaining cell permeability and minimizing off-target effects.
Potential Applications in Materials Science (e.g., Chromophores for Photonic Systems)
The unique electronic properties of this compound, arising from the combination of an electron-withdrawing cyano group and a sulfonamide moiety on an aromatic ring, suggest its potential for applications in materials science, particularly in the field of photonics. Compounds with such donor-acceptor characteristics can exhibit interesting photophysical properties, making them suitable for use as chromophores in various optical and electronic materials.
The cyano group is a well-known strong electron acceptor, and when paired with the electron-donating potential of the dimethyl-substituted benzene ring, it can create a molecule with a significant dipole moment and potential for intramolecular charge transfer (ICT). This ICT character is a key feature of many organic chromophores used in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and fluorescent sensors.
The sulfonamide group can further modulate these electronic properties and also provides a handle for incorporating the chromophore into a polymer matrix or other material architectures. The thermal and chemical stability often associated with the sulfonamide group is also a desirable feature for materials applications.
| Potential Application | Relevant Properties | Rationale |
| Nonlinear Optics | Large molecular hyperpolarizability (β). | The donor-acceptor structure can lead to a significant change in dipole moment upon excitation, a key requirement for second-harmonic generation. |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, tunable emission wavelength. | The electronic properties can be tuned by modifying the substituents to achieve emission in different parts of the spectrum. |
| Fluorescent Sensors | Sensitivity of fluorescence to the local environment (solvatochromism). | The ICT nature of the excited state can make the fluorescence emission sensitive to the polarity of the surrounding medium, enabling sensing applications. |
| Photovoltaics | Strong absorption in the visible spectrum, suitable energy levels for charge separation. | The sulfonyl group has been used as an electron-withdrawing substituent in polymers for photovoltaic applications. rsc.org |
Further research into the photophysical properties of this compound and its derivatives could uncover a range of applications in the development of advanced functional materials.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Insights
The academic landscape surrounding 5-Cyano-N,2-dimethylbenzene-1-sulfonamide currently reveals its primary role as a synthetic intermediate in the broader field of medicinal chemistry. While direct research on this specific compound is limited, its structural components—a cyanobenzene ring and a sulfonamide group—are well-recognized pharmacophores. The presence of the cyano group suggests its utility in creating more complex molecules, potentially serving as a precursor for developing novel therapeutic agents. Insights from related compounds, such as 5-Cyano-2-methylbenzene-1-sulfonamide, indicate potential biological activities, including enzyme inhibition. The core structure is a versatile scaffold for chemical modifications, allowing for the synthesis of a diverse library of derivatives for biological screening.
Identification of Critical Research Gaps and Unaddressed Challenges
A significant gap in the current body of scientific literature is the lack of dedicated studies on the synthesis, characterization, and biological evaluation of this compound itself. Much of the available information is extrapolated from research on analogous structures.
Key unaddressed challenges include:
Lack of Direct Synthesis and Characterization Data: There is a scarcity of published, peer-reviewed methods specifically detailing the synthesis and purification of this compound. Comprehensive characterization data, including spectroscopic and crystallographic analyses, are also not readily available.
Unexplored Biological Activity Profile: The specific biological targets and pharmacological effects of this compound remain largely unknown. While sulfonamides are a well-established class of drugs with diverse activities, the unique combination of the cyano and N,2-dimethyl substituents necessitates a thorough investigation of its individual properties.
Structure-Activity Relationship (SAR) Studies: Without a focused research effort, the structure-activity relationships for this particular scaffold cannot be established. Understanding how modifications to the cyano, methyl, and sulfonamide groups influence biological activity is crucial for rational drug design.
Comparative Analysis with Analogues: A direct comparative study of this compound against its close analogues (e.g., the N-unsubstituted or other N-alkylated versions) is needed to delineate the specific contributions of the N-methyl group to its physicochemical properties and biological activity.
Perspectives on Future Synthetic and Biological Investigations of this compound and its Analogues
The structural features of this compound present numerous avenues for future research, positioning it as a compound of interest for both synthetic and biological investigations.
Future Synthetic Investigations:
Future synthetic work should focus on developing and optimizing efficient and scalable routes to this compound. This could involve exploring various synthetic strategies, including the late-stage introduction of the cyano group or the N-methylation of a suitable precursor. Furthermore, the synthesis of a library of analogues with variations in the substitution pattern on the benzene (B151609) ring and different N-alkyl or N-aryl groups on the sulfonamide would be highly valuable for subsequent biological studies.
Future Biological Investigations:
Given the known biological activities of related sulfonamides, future biological investigations of this compound and its analogues should be directed towards several key areas:
Antimicrobial Activity: As many sulfonamides exhibit antibacterial properties, screening this compound and its derivatives against a panel of clinically relevant bacterial strains is a logical first step.
Anticancer Potential: The potential for sulfonamide derivatives to act as anticancer agents is an active area of research. Investigating the cytotoxic effects of this compound on various cancer cell lines could reveal novel therapeutic leads.
Enzyme Inhibition Studies: A broader screening against a panel of enzymes, particularly those implicated in disease pathways such as carbonic anhydrases and kinases, could uncover specific molecular targets.
Anticonvulsant Activity: Research has shown that some benzenesulfonamide (B165840) derivatives possess anticonvulsant properties. nih.govnih.gov This suggests that this compound could be a candidate for evaluation in models of epilepsy.
A systematic approach, combining targeted synthesis of novel analogues with comprehensive biological screening, will be essential to unlock the full therapeutic potential of this compound and its related compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Cyano-N,2-dimethylbenzene-1-sulfonamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of sulfonamide derivatives typically involves sulfonation and subsequent functionalization. For 5-cyano derivatives, a base-mediated reaction (e.g., triethylamine or pyridine) is recommended to neutralize byproducts like HCl. Key parameters to optimize include temperature (e.g., 160–170°C for analogous reactions ), solvent polarity, and stoichiometric ratios. Systematic variation using Design of Experiments (DoE) can identify critical factors for yield improvement. For example, adjusting the molar ratio of sulfonyl chloride to amine precursors may reduce side-product formation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze , , and spectra to confirm methyl and cyano group positions. Sulfonamide protons typically appear deshielded (~δ 10–12 ppm) .
- X-ray crystallography : Resolve crystal structures to verify bond angles and spatial arrangement of substituents. For sulfonamides, intermolecular hydrogen bonding between sulfonamide groups often stabilizes the lattice .
- HPLC-MS : Use reverse-phase columns (e.g., Purospher STAR RP-18) to assess purity and detect trace impurities .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer :
- HPLC-UV/Vis : Employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and detection at 254 nm. Calibrate with spiked standards to account for matrix effects .
- LC-MS/MS : Use multiple reaction monitoring (MRM) for high sensitivity. Fragment ions derived from the sulfonamide group (e.g., m/z 156 for SONH) enhance specificity .
- Sample preparation : Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges) can isolate the compound from interfering substances .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model protonation states and transition states. For example, evaluate the sulfonamide group’s pKa to predict hydrolysis susceptibility .
- Molecular dynamics (MD) : Simulate solvation effects in aqueous or organic solvents to assess conformational stability. Tools like Gaussian or ORCA are recommended .
- Data integration : Combine computational results with experimental stability tests (e.g., accelerated degradation studies at 40–60°C) to validate models .
Q. What strategies resolve contradictory data in biological activity studies of sulfonamide derivatives like this compound?
- Methodological Answer :
- Dose-response reevaluation : Test a wider concentration range to identify non-linear effects. For instance, cytotoxicity might mask antimicrobial activity at high doses .
- Off-target profiling : Use kinase or receptor panels to identify unintended interactions. Public databases like PubChem BioAssay provide cross-reference data .
- Meta-analysis : Compare results with structurally similar compounds (e.g., sulfamethoxazole ) to isolate substituent-specific effects.
Q. How can reaction engineering improve the scalability of this compound synthesis while minimizing waste?
- Methodological Answer :
- Continuous flow chemistry : Optimize residence time and mixing efficiency to enhance yield and reduce solvent use. Membrane separation technologies can recover unreacted precursors .
- Green chemistry metrics : Calculate E-factor and atom economy. For example, substituting dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact .
- Process simulation : Tools like Aspen Plus model mass and energy balances to identify bottlenecks in large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
